molecular formula C17H16FN3O5S B13435800 N-Acetyl O-Benzoyl 5-Epi Emtricitabine

N-Acetyl O-Benzoyl 5-Epi Emtricitabine

Cat. No.: B13435800
M. Wt: 393.4 g/mol
InChI Key: HEPJFWWHRWALBV-ZIAGYGMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl O-Benzoyl 5-Epi Emtricitabine involves multiple steps, starting from the parent compound Emtricitabine. The key steps include acetylation and benzoylation reactions. The reaction conditions typically involve the use of acetic anhydride and benzoyl chloride as reagents, with a suitable base such as pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl O-Benzoyl 5-Epi Emtricitabine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Acetyl O-Benzoyl 5-Epi Emtricitabine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl O-Benzoyl 5-Epi Emtricitabine involves its conversion to the active triphosphate form within cells. This active form competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase. Once incorporated, it terminates the DNA chain, preventing further viral replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16FN3O5S

Molecular Weight

393.4 g/mol

IUPAC Name

[(2R,5R)-5-(4-acetamido-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H16FN3O5S/c1-10(22)19-15-12(18)7-21(17(24)20-15)13-9-27-14(26-13)8-25-16(23)11-5-3-2-4-6-11/h2-7,13-14H,8-9H2,1H3,(H,19,20,22,24)/t13-,14-/m1/s1

InChI Key

HEPJFWWHRWALBV-ZIAGYGMSSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1F)[C@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1F)C2CSC(O2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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